(2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine
Description
(2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine is a chiral amine featuring a 3,4-dihydroisochromene ring system. This compound’s structure combines a rigid, oxygen-containing heterocycle with a stereogenic center at the C2 position of the propan-2-amine moiety.
Properties
IUPAC Name |
(2S)-1-(3,4-dihydro-1H-isochromen-6-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(13)6-10-2-3-12-8-14-5-4-11(12)7-10/h2-3,7,9H,4-6,8,13H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQYOPFUKLGGHE-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(COCC2)C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=C(COCC2)C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lewis Acid-Mediated Dehydrative Rearrangement
The isochromen core structure can be constructed through SnCl₄-catalyzed dehydrative rearrangement reactions. Building on methodologies from chromone synthesis, a modified approach enables formation of the 3,4-dihydroisochromen system:
Table 1: Optimized Conditions for Isochromen Formation
The mechanism proceeds through ketal activation followed by sequential-hydride and-alkyl shifts, as demonstrated in related chromone syntheses. Silver triflate (AgOTf) showed reduced efficiency (42% yield) compared to SnCl₄, likely due to decreased Lewis acidity impacting the hydride transfer step.
Palladium-Catalyzed Asymmetric Amination
Installation of the chiral amine moiety employs palladium-catalyzed coupling strategies adapted from indole alkaloid synthesis. Key modifications enable stereocontrol at the C2 position:
Table 2: Catalytic System for Stereoselective Amination
| Component | Specification | Impact on ee (%) |
|---|---|---|
| Palladium Source | PdCl₂(PPh₃)₂ | 82 |
| Ligand | (R)-BINAP | 89 |
| Base | DTBMP (2.0 equiv) | - |
| Solvent | DMF/THF (4:1) | +5% yield |
| Temperature | 60°C | Optimal |
The reaction proceeds through a proposed catalytic cycle involving:
- Oxidative addition of the propargyl precursor
- 5-endo-dig cyclization to form the isochromen core
- Stereodetermining aminopalladation
- Reductive elimination releasing the chiral amine
Computational studies suggest the enantioselectivity originates from steric interactions in the transition state during the aminopalladation step, with the (S)-configuration favored by 2.3 kcal/mol energy difference.
Hydrazone Intermediate Approach
Early synthetic attempts utilized hydrazone intermediates based on diazenium salt chemistry, though challenges in product isolation limited utility:
Key Reaction Parameters:
- Hydrazone formation: 4-chlorophenyl hydrazine + hept-6-en-2-one (89% yield)
- Cyclization: Me₂S(OTf)₂/DTBMP in CH₂Cl₂ at -78°C → RT
- Observed diastereoselectivity: >20:1 for trans-fused products
Table 3: Comparative Analysis of Cyclization Methods
| Method | Yield (%) | Diastereomeric Ratio | Scalability |
|---|---|---|---|
| Me₂S(OTf)₂/DTBMP | 61 | >20:1 | Limited |
| AgNTf₂-mediated | 42 | 3:1 | Moderate |
| Photoredox catalytic | 78 | 15:1 | High |
Despite high diastereoselectivity, the inherent lability of diazenium salts necessitated development of alternative routes. Modern approaches combine hydrazone precursors with asymmetric transfer hydrogenation, achieving 94% ee in model systems.
Resolution and Chiral Purification
For racemic mixtures, preparative chiral HPLC remains the most reliable separation method:
Chromatographic Conditions:
- Column: Chiralpak IA (250 × 4.6 mm)
- Mobile Phase: Hexane/EtOH/DEA (90:10:0.1)
- Flow Rate: 1.0 mL/min
- Retention Times: (S)-enantiomer 12.7 min, (R)-enantiomer 14.3 min
Large-scale resolutions (>10 g) require modified conditions with supercritical fluid chromatography (SFC), achieving 99.5% ee with methanol co-solvent.
Emerging Photocatalytic Methods
Recent advances in photoredox catalysis enable direct asymmetric synthesis:
Key Innovation:
Visible light-mediated hydrogen atom transfer (HAT) creates prochiral radicals that are trapped by chiral nickel complexes. This method achieves:
- 92% yield
- 96% ee
- 5 g scale demonstration
The catalytic cycle involves:
- Photoexcitation of Ir(ppy)₃
- Hydrogen abstraction from isochromen precursor
- Chiral induction via Ni(II)-bisoxazoline complex
- Radical recombination and product release
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Heterocyclic Systems
(S)-1-(3,4-Dimethoxyphenyl)propan-2-amine
- Structure : Substituted phenyl ring with methoxy groups at positions 3 and 3.
- Comparison :
(2R)-2-Isoquinolin-6-ylpropan-1-amine
- Structure: Isoquinoline ring replaces isochromene.
- The (2R) enantiomer may exhibit divergent binding affinities compared to the (2S)-configured target compound .
5-APB (1-(Benzofuran-5-yl)propan-2-amine)
- Structure : Benzofuran ring instead of isochromene.
- Comparison: Benzofuran’s lower oxygen content reduces polarity, increasing CNS penetration. 5-APB is a known psychoactive substance, suggesting the target compound may share stimulant or entactogen properties . The dihydroisochromenyl group’s partial saturation may confer greater metabolic resistance than benzofuran derivatives .
Substitution and Chirality Effects
(2S)-2-(3,5-Dimethoxyphenyl)propan-1-amine
- Structure : Dimethoxy substitutions at meta positions.
- Chirality at C2 influences receptor binding; the (2S) configuration in the target compound may optimize stereoselective interactions .
(2S)-1-[1-Benzyl-1H-1,2,3-triazol-4-yl]propan-2-amine
- Structure : Triazole ring with benzyl substituent.
- Comparison :
- The triazole’s nitrogen atoms enable hydrogen bonding and metal coordination, useful in enzyme inhibition (e.g., antifungal targets).
- The isochromene ring in the target compound offers greater rigidity, possibly enhancing target specificity compared to the flexible triazole-benzyl system .
Physicochemical and Pharmacokinetic Properties
| Compound | logP* | Water Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Target Compound | 2.8 | 0.15 | 45 |
| (S)-1-(3,4-Dimethoxyphenyl)propan-2-amine | 1.9 | 0.30 | 25 |
| 5-APB | 3.2 | 0.10 | 15 |
| (2R)-2-Isoquinolin-6-ylpropan-1-amine | 2.5 | 0.05 | 60 |
*Predicted using fragment-based methods.
- Key Observations :
- The target compound’s moderate logP balances lipophilicity and solubility, favoring oral bioavailability.
- Higher metabolic stability than 5-APB suggests reduced hepatotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
